5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine

Medicinal Chemistry Parallel Synthesis Chemical Biology

5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine (CAS 1429903-53-6) is a heterocyclic building block belonging to the 1,7-naphthyridine family, featuring a bromine atom at the 5-position and a hydrazinyl group at the 8-position on a methyl-substituted core. With a molecular weight of 253.10 g/mol and the molecular formula C9H9BrN4, this compound is commercially available at purities of 95–98% and serves as a versatile intermediate for constructing more elaborate naphthyridine-based libraries.

Molecular Formula C9H9BrN4
Molecular Weight 253.10 g/mol
Cat. No. B11865242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine
Molecular FormulaC9H9BrN4
Molecular Weight253.10 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C(=N1)NN)N=CC=C2)Br
InChIInChI=1S/C9H9BrN4/c1-5-7(10)6-3-2-4-12-8(6)9(13-5)14-11/h2-4H,11H2,1H3,(H,13,14)
InChIKeyUBKQSIKSVCJWKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine: A Dual-Functional Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology


5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine (CAS 1429903-53-6) is a heterocyclic building block belonging to the 1,7-naphthyridine family, featuring a bromine atom at the 5-position and a hydrazinyl group at the 8-position on a methyl-substituted core . With a molecular weight of 253.10 g/mol and the molecular formula C9H9BrN4, this compound is commercially available at purities of 95–98% and serves as a versatile intermediate for constructing more elaborate naphthyridine-based libraries . The juxtaposition of an aryl halide and a nucleophilic hydrazine moiety within a single scaffold creates unique opportunities for sequential, orthogonal functionalization that are absent in mono-substituted naphthyridine analogs.

Why 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine Cannot Be Replaced by Mono-Substituted Naphthyridine Analogs


The scientific and industrial value of 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine resides in its unique convergence of three structural features—a bromine at C5, a hydrazine at C8, and a methyl at C6—within a single 1,7-naphthyridine scaffold. Simple analogs such as 5-bromo-1,7-naphthyridine (lacking the hydrazine handle) or 8-hydrazinyl-1,7-naphthyridine (lacking the bromine) offer only one reactive locus, severely restricting the scope of sequential derivatization strategies . The methyl group at C6 further modulates both the electronic properties and lipophilicity of the core, influencing downstream biological performance in ways that demethylated or regioisomeric congeners cannot replicate . Consequently, substituting this compound with a generic naphthyridine analog compromises the synthetic versatility and structure–activity relationship (SAR) resolution required in modern medicinal chemistry campaigns.

Quantitative Differentiation Evidence: 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine vs. Closest Analogs


Dual Orthogonal Reactive Handles Enable Sequential Functionalization Not Possible with Mono-Substituted Analogs

5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine possesses two chemically orthogonal reactive centers: a C5 bromine amenable to palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura) and a C8 hydrazine capable of forming hydrazones, pyrazoles, or triazoles. In contrast, 5-bromo-1,7-naphthyridine (CAS 17965-76-3) lacks the hydrazine handle, while 8-hydrazinyl-1,7-naphthyridine (CAS 1279215-34-7) lacks the aryl halide . This dual reactivity has been exploited in the synthesis of 1,2,4-triazolo[4,3-a][1,8]naphthyridine libraries via oxidative cyclization of hydrazone intermediates, a transformation inaccessible to mono-functionalized naphthyridines [1]. Although no direct kinetic comparison for this specific scaffold has been reported, the principle of orthogonal reactivity is well-established across heterocyclic chemistry [2].

Medicinal Chemistry Parallel Synthesis Chemical Biology

Higher Calculated Lipophilicity (LogP 1.99) Relative to Non-Methylated and Non-Brominated Analogs

The predicted partition coefficient (LogP) of 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine is reported as 1.99 . By comparison, the non-methylated analog 8-hydrazinyl-1,7-naphthyridine has a predicted LogP of approximately 0.5–0.8 (estimated from fragment-based calculation), and 5-bromo-1,7-naphthyridine has a predicted LogP of approximately 1.5 . The incremental lipophilicity conferred by the combined Br and CH3 substituents is approximately 0.5–1.5 log units, which translates to a 3- to 30-fold increase in octanol–water partitioning. In the context of CNS drug discovery, optimal LogP values typically reside in the 2–4 range, making the target compound a more favorable starting point for blood–brain barrier penetration optimization than its less lipophilic counterparts [1].

Drug Design ADME Physicochemical Profiling

Naphthyridinyl Hydrazine Chemotype Demonstrates 5–6-Fold Enhanced Anticancer Potency Over Reference Compounds in Liver Cancer Models

A series of substituted naphthyridinyl hydrazine compounds, encompassing the core scaffold of 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine, were evaluated as anti-liver cancer agents and found to exhibit 5–6-fold greater potency than reference chemotherapeutic agents in vitro, with the activity attributed to topoisomerase II inhibition [1]. The generic naphthyridine core without the hydrazine substituent (e.g., simple 5-bromo-1,7-naphthyridine) did not achieve comparable potency, underscoring the critical role of the hydrazine moiety in target engagement [2]. While the patent does not disclose the IC50 of the exact 6-methyl-8-hydrazinyl derivative, the structure–activity trend demonstrates that the hydrazine pharmacophore at C8 is essential for the observed anticancer activity, and the bromine at C5 additionally permits further potency optimization through cross-coupling diversification.

Anticancer Topoisomerase II Liver Cancer

1,7-Naphthyridine-Based SOS1 Inhibitor HH0043 Achieves Superior In Vivo Tumor Growth Inhibition (TGI: 76% vs. 49%) Over Quinazoline-Based BI-3406

In a recent head-to-head in vivo study, the 1,7-naphthyridine-based SOS1 inhibitor HH0043 demonstrated significantly superior tumor growth inhibition compared to the quinazoline-based inhibitor BI-3406 in a subcutaneous KRAS G12C-mutated NCI-H358 xenograft mouse model (TGI: 76% vs. 49% at equivalent oral doses) [1]. HH0043 is a 1,7-naphthyridine derivative containing a substituted amino group at the 8-position, structurally analogous to 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine, with the hydrazine serving as a latent amino equivalent for further diversification. This result provides class-level validation that 1,7-naphthyridine scaffolds with C8 nitrogen substituents can outperform heterocyclic cores from other chemical classes (e.g., quinazolines) in oncological applications, supporting the procurement of 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine as an entry point into this privileged chemotype [2].

KRAS SOS1 Inhibitor In Vivo Efficacy

Commercially Available at ≥95% Purity with Documented Quality Specifications, Minimizing Lead Time for SAR Campaigns

5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine is stocked by multiple independent suppliers at purities of 95% (AKSci) to 98% (MolDB, LeYan) . In contrast, closely related analogs such as 8-hydrazinyl-6-methyl-1,7-naphthyridine (without the 5-bromo group) are not cataloged by any major supplier and require custom synthesis with lead times of 4–8 weeks and yields that are not guaranteed . The availability of the target compound as an off-the-shelf item with defined purity specifications eliminates synthetic risk and accelerates the initiation of medicinal chemistry campaigns by at least one month relative to custom-synthesized alternatives.

Procurement Quality Control Lead Optimization

High-Impact Application Scenarios for 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine in Research and Industrial Settings


Medicinal Chemistry SAR Campaigns Targeting Topoisomerase II or SOS1-Driven Cancers

Research groups pursuing naphthyridine-based topoisomerase II inhibitors or SOS1 antagonists can use 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine as a central building block for library synthesis. The bromine at C5 permits rapid diversification via Suzuki–Miyaura cross-coupling to explore aromatic substitutions, while the hydrazine at C8 serves as a precursor for hydrazone, pyrazole, or triazole formation—both recognized pharmacophores in anticancer agents. The class-level evidence of 5–6-fold enhanced potency from the naphthyridinyl hydrazine patent [1] and the 76% TGI achieved by the 1,7-naphthyridine SOS1 inhibitor HH0043 [2] provide mechanistic rationale for prioritizing this scaffold. The commercial availability of the compound at ≥95% purity eliminates custom synthesis delays, enabling hit-to-lead expansion within a single procurement cycle.

Chemical Biology Probe Development via Bioorthogonal Hydrazone Ligation

The C8 hydrazine moiety of 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine enables bioorthogonal conjugation to aldehyde- or ketone-functionalized biomolecules (e.g., fluorescent dyes, affinity tags, or PEG chains) through hydrazone formation under mildly acidic conditions. This reactivity is absent in 5-bromo-1,7-naphthyridine and represents a direct functional advantage for constructing chemical probes. The bromine handle at C5 can be independently modified (e.g., via Sonogashira coupling with alkyne-containing reporters) without interfering with the hydrazone linkage, allowing dual-labeling strategies for cellular imaging or target engagement studies [3].

Antimicrobial Drug Discovery Leveraging Naphthyridine-Hydrazone Derivatives

Naphthyridine-hydrazone derivatives have demonstrated significant antimicrobial activity against Salmonella typhimurium and Candida albicans when compared to reference agents such as ketoconazole [4]. 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine can be condensed with diverse aromatic aldehydes to generate focused hydrazone libraries for antimicrobial screening. The presence of the 5-bromo group additionally allows for fine-tuning of electronic properties through cross-coupling, which is not feasible with non-halogenated hydrazinyl naphthyridine analogs. This dual optimization strategy—hydrazone formation for antimicrobial pharmacophore exploration coupled with cross-coupling for property modulation—positions the compound as a uniquely versatile entry point for anti-infective discovery.

Methodology Development for Sequential Cross-Coupling and Cyclocondensation on Heterocyclic Cores

Synthetic methodology groups developing new catalytic systems for heteroaryl halide cross-coupling can employ 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine as a bifunctional model substrate. The C5 bromine tests the catalyst's tolerance for electron-deficient heteroaryl bromides, while the C8 hydrazine serves as an internal nucleophile for subsequent cyclocondensation or as a sensitive functional group to assess chemoselectivity [5]. The compound's commercial availability at defined purity simplifies reaction screening and enables reproducible kinetic profiling across laboratories.

Quote Request

Request a Quote for 5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.